N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride
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Overview
Description
N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzyl group substituted with an isopropyl group, attached to a diamine backbone, and is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its structure and functional groups. It may act by binding to receptors or enzymes, thereby influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylbenzyl chloride
- 4-Isopropylbenzyl alcohol
- N,N-Dimethyl-1,3-propanediamine
Uniqueness
N1-(4-Isopropylbenzyl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and diamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-13(2)15-8-6-14(7-9-15)12-16-10-5-11-17(3)4;/h6-9,13,16H,5,10-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPBSWCFFSVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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